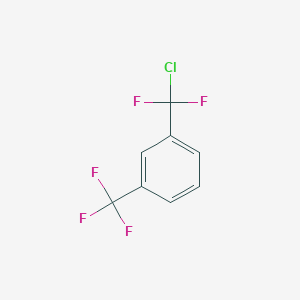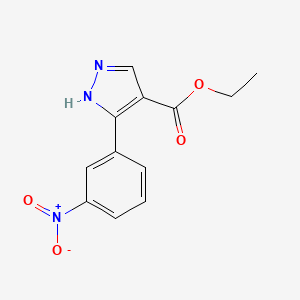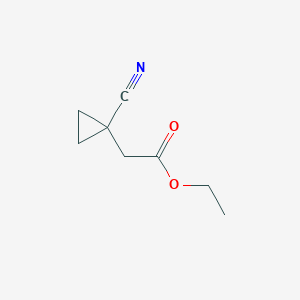
3-(Chlorodifluoromethyl)benzotrifluoride, 95%
Übersicht
Beschreibung
3-(Chlorodifluoromethyl)benzotrifluoride, 95% (3-CFBT) is a halogenated organic compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of -7.5 °C and a melting point of -67.5 °C. 3-CFBT is widely used as a solvent for organic reactions, a reagent for the synthesis of organic compounds, and a reactant for the preparation of fluorinated compounds. In addition, 3-CFBT has recently been studied for its potential applications in drug delivery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a solvent for organic reactions, a reagent for the synthesis of organic compounds, and a reactant for the preparation of fluorinated compounds. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential applications in drug delivery, biochemistry, and physiology.
Wirkmechanismus
3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential to act as a solvent for organic reactions and a reagent for the synthesis of organic compounds. It has been found to facilitate the formation of carbon-carbon bonds and the formation of fluorinated compounds. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to act as a catalyst for the formation of other organic compounds.
Biochemical and Physiological Effects
3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating when used in laboratory experiments. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to have no mutagenic or carcinogenic effects. Furthermore, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to have no effect on the reproductive system and no adverse effect on the development of embryos.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% in laboratory experiments has several advantages. It is a non-toxic and non-irritating compound that can be used safely in laboratory experiments. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% is a volatile liquid with a boiling point of -7.5 °C and a melting point of -67.5 °C, making it easy to handle and store. Furthermore, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to be a highly effective solvent for organic reactions and a reagent for the synthesis of organic compounds.
However, there are some limitations to the use of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% in laboratory experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% is a volatile liquid and can easily evaporate, making it difficult to control its concentration in the reaction mixture.
Zukünftige Richtungen
The potential applications of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% are still being explored. Possible future directions for research include the development of new synthetic methods using 3-(Chlorodifluoromethyl)benzotrifluoride, 95% as a solvent or reagent, the development of new drug delivery systems using 3-(Chlorodifluoromethyl)benzotrifluoride, 95%, and the exploration of its potential applications in biochemistry and physiology. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% and to determine its potential toxicity.
Synthesemethoden
3-(Chlorodifluoromethyl)benzotrifluoride, 95% can be synthesized from the reaction of chlorodifluoromethane, benzotrifluoride, and sulfuric acid. The reaction is carried out in an inert atmosphere and proceeds in two steps. In the first step, the chlorodifluoromethane is reacted with the benzotrifluoride to form the desired product. In the second step, the reaction mixture is heated to a temperature of 150 °C and sulfuric acid is added to the reaction mixture. The reaction is then allowed to proceed for several hours until completion.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHEQHCVXNAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224793 | |
| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethyl)benzotrifluoride | |
CAS RN |
63516-31-4 | |
| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63516-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)


![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)